molecular formula C14H21FN2O B248053 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide

3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide

Katalognummer B248053
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: ZCGAGODWJGQSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Butyl(methyl)amino]-N-(2-fluorophenyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is used to reverse the sedative effects of benzodiazepines. It was first synthesized in the 1980s and has been widely used in the medical field since then. Flumazenil is a potent and selective antagonist of the benzodiazepine receptor and has been used to treat a variety of conditions such as benzodiazepine overdose, anesthesia reversal, and anxiety disorders.

Wirkmechanismus

Flumazenil works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines. Benzodiazepines are GABA-A receptor agonists and enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain. Flumazenil competes with benzodiazepines for binding to the receptor and can reverse the effects of benzodiazepines.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can cause agitation and anxiety in some patients. It has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Flumazenil has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the benzodiazepine receptor and can be used to study the effects of benzodiazepines on the brain. It is also relatively safe and has a low risk of side effects when used in appropriate doses.
However, there are some limitations to the use of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide in lab experiments. It has a short half-life and may need to be administered multiple times to maintain its effects. It also has a relatively low affinity for the benzodiazepine receptor compared to other benzodiazepine antagonists.

Zukünftige Richtungen

There are a number of future directions for research on 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide. One area of research is the development of more potent and selective benzodiazepine antagonists. Another area of research is the use of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide in the treatment of other conditions such as alcohol withdrawal and post-traumatic stress disorder. Additionally, there is ongoing research on the biochemical and physiological effects of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide and its potential use in the treatment of other neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with butylamine to form 2-fluoro-5-nitrobenzylbutylamine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-fluoro-5-aminobenzylbutylamine. The final step involves the reaction of 2-fluoro-5-aminobenzylbutylamine with acetyl chloride to form 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

Flumazenil has been extensively studied in scientific research and has been found to have a variety of applications. One of the main applications of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide is in the treatment of benzodiazepine overdose. It has been shown to be effective in reversing the sedative effects of benzodiazepines and can help prevent respiratory depression and other complications associated with overdose.
Flumazenil has also been used in anesthesia reversal. It can be used to rapidly reverse the effects of benzodiazepines that are used as premedication in anesthesia. This can help reduce recovery time and improve patient outcomes.

Eigenschaften

Produktname

3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide

Molekularformel

C14H21FN2O

Molekulargewicht

252.33 g/mol

IUPAC-Name

3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C14H21FN2O/c1-3-4-10-17(2)11-9-14(18)16-13-8-6-5-7-12(13)15/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)

InChI-Schlüssel

ZCGAGODWJGQSCO-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1F

Kanonische SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.